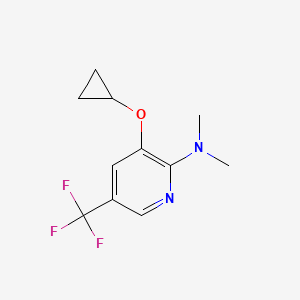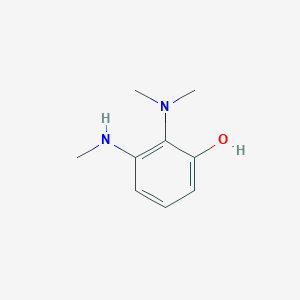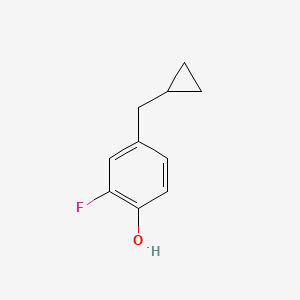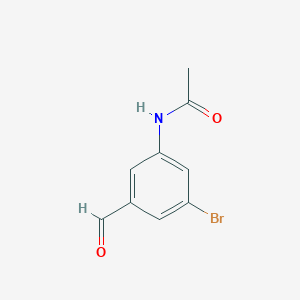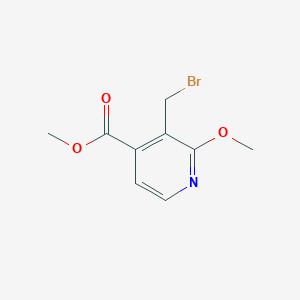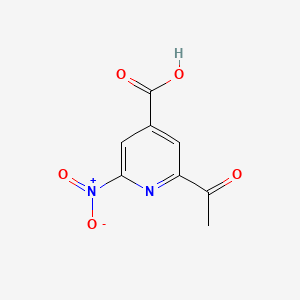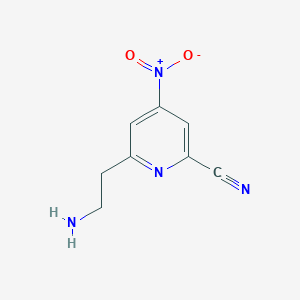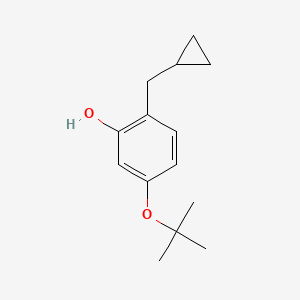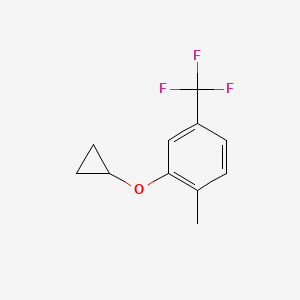
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O It is characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as iron (III) chloride and reagents like trioxane and thionyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparaison Avec Des Composés Similaires
4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene: Similar in structure but with a chloromethyl group instead of a cyclopropoxy group.
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene: Similar but with the methyl group in a different position on the benzene ring.
Uniqueness: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a cyclopropoxy group and a trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-8(11(12,13)14)6-10(7)15-9-4-5-9/h2-3,6,9H,4-5H2,1H3 |
Clé InChI |
BQXQVTJYSPVQRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


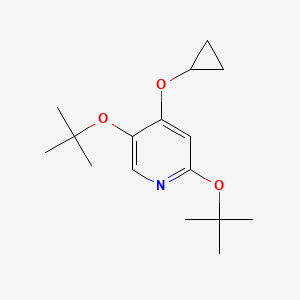
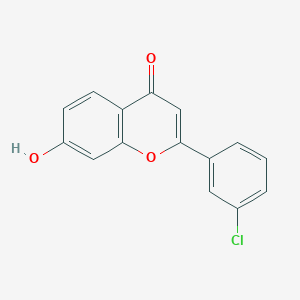
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
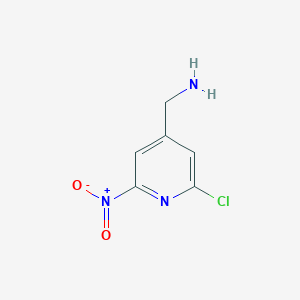

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
